molecular formula C16H15Cl2NO B4779428 2,4-dichloro-N-(3-phenylpropyl)benzamide

2,4-dichloro-N-(3-phenylpropyl)benzamide

Cat. No. B4779428
M. Wt: 308.2 g/mol
InChI Key: BKNAOLWQGVXYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dichloro-N-(3-phenylpropyl)benzamide, also known as DCPB, is a chemical compound that has been widely studied for its potential use in scientific research. It is a small molecule that has shown promise as a tool for investigating various biological processes, including the regulation of ion channels and the modulation of cellular signaling pathways.

Mechanism of Action

2,4-dichloro-N-(3-phenylpropyl)benzamide is believed to act as an allosteric modulator of ion channels such as TRPV1. It binds to a site on the channel that is distinct from the site where other modulators, such as capsaicin, bind. This results in a change in the conformation of the channel, altering its activity and leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects
2,4-dichloro-N-(3-phenylpropyl)benzamide has been shown to have a variety of biochemical and physiological effects, including the modulation of intracellular calcium levels and the activation of various signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. It has also been shown to have analgesic effects in animal models of pain, suggesting that it may have potential as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dichloro-N-(3-phenylpropyl)benzamide is its specificity for certain ion channels, which allows for targeted investigation of their role in various biological processes. However, its effects on other channels and signaling pathways may limit its usefulness in some experiments. Additionally, its relatively short half-life and potential toxicity may pose challenges in its use.

Future Directions

There are several potential future directions for research on 2,4-dichloro-N-(3-phenylpropyl)benzamide. One area of interest is its potential as a therapeutic agent for various diseases and conditions, including chronic pain and inflammation. Further investigation of its mechanism of action and effects on other ion channels and signaling pathways may also provide new insights into the regulation of these processes. Additionally, the development of new analogs and derivatives of 2,4-dichloro-N-(3-phenylpropyl)benzamide may lead to improved specificity and efficacy in future experiments.

Scientific Research Applications

2,4-dichloro-N-(3-phenylpropyl)benzamide has been used in a variety of scientific research applications, including the study of ion channels such as the transient receptor potential vanilloid 1 (TRPV1) channel. This channel is involved in the perception of pain and has been implicated in various diseases and conditions, including chronic pain, inflammation, and cancer. 2,4-dichloro-N-(3-phenylpropyl)benzamide has been shown to modulate the activity of this channel, making it a potential tool for investigating its role in these diseases.

properties

IUPAC Name

2,4-dichloro-N-(3-phenylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c17-13-8-9-14(15(18)11-13)16(20)19-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNAOLWQGVXYJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(3-phenylpropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.